![molecular formula C6H14ClFN2 B13517511 rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring and a hydrazine group, making it a unique and interesting molecule for study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluorine atom at the desired position.
Hydrazine Introduction: The fluorinated cyclohexanone is then reacted with hydrazine to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
作用機序
The mechanism of action of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to changes in their function. The fluorine atom may also influence the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
rac-[(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride: Similar in structure but with an amine group instead of a hydrazine group.
rac-[(1R,2S)-2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride: Contains a phenoxy group in addition to the fluorine and amine groups.
Uniqueness
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C6H14ClFN2 |
|---|---|
分子量 |
168.64 g/mol |
IUPAC名 |
[(1R,2S)-2-fluorocyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m0./s1 |
InChIキー |
WLHSOPRBMRXRKG-RIHPBJNCSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)NN)F.Cl |
正規SMILES |
C1CCC(C(C1)NN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)

![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
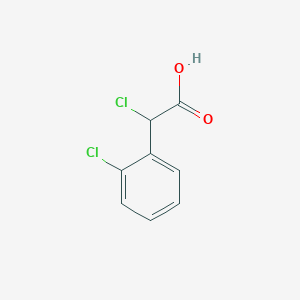
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
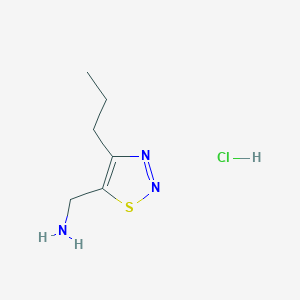
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
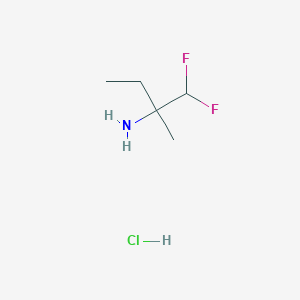
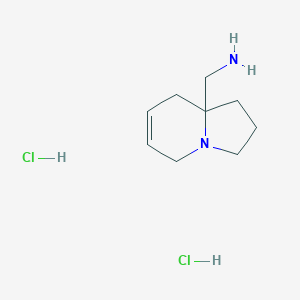
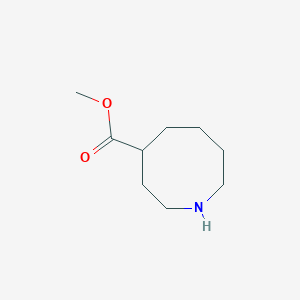
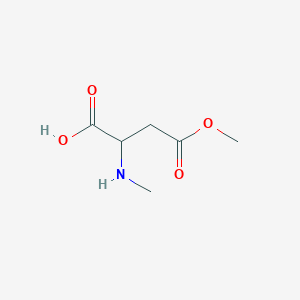
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
